

# Technical Whitepaper: 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

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## Compound of Interest

Compound Name: 1-(1-Benzofuran-2-yl)-2-Bromoethan-1-One

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An In-depth Guide to its Chemical Properties, Synthesis, and Biological Significance for Researchers and Drug Development Professionals

**Abstract:** **1-(1-Benzofuran-2-yl)-2-bromoethan-1-one** is a heterocyclic compound featuring a benzofuran core functionalized with an  $\alpha$ -bromoketone moiety. This structural combination makes it a valuable intermediate in organic synthesis and a scaffold of significant interest in medicinal chemistry. The benzofuran nucleus is a common motif in numerous biologically active compounds, while the  $\alpha$ -bromoketone group serves as a reactive electrophile, enabling a wide range of chemical transformations.<sup>[1][2][3]</sup> Derivatives of bromoacetyl benzofurans have demonstrated notable potential as anticancer agents, exhibiting mechanisms that include apoptosis induction and the generation of reactive oxygen species (ROS).<sup>[4][5][6]</sup> This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological context of **1-(1-benzofuran-2-yl)-2-bromoethan-1-one**, serving as a technical resource for researchers in drug discovery and chemical biology.

## Physicochemical Properties and Identifiers

**1-(1-Benzofuran-2-yl)-2-bromoethan-1-one**, also known as 2-(Bromoacetyl)benzofuran, is a solid organic compound.<sup>[7]</sup> Its core structure consists of a fused benzene and furan ring system, with a bromoacetyl group attached at the 2-position of the benzofuran ring. The key physicochemical properties and identifiers are summarized below.

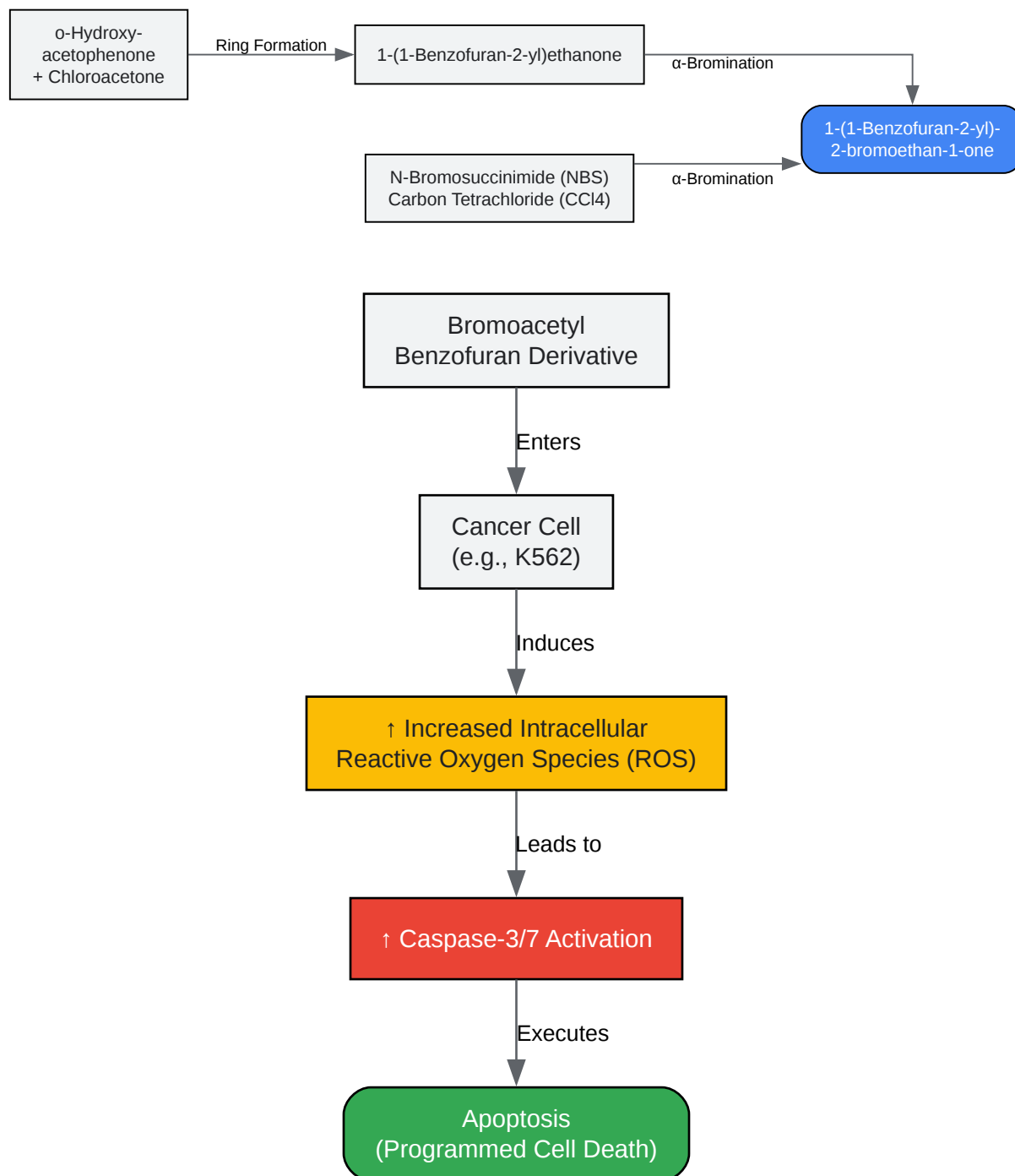
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrO <sub>2</sub>	[7]
Molecular Weight	239.07 g/mol	[7]
IUPAC Name	1-(1-benzofuran-2-yl)-2-bromoethanone	[7]
CAS Number	23489-36-3	[7][8]
Appearance	Solid	
Synonyms	2-(Bromoacetyl)benzofuran, 2-bromo-1-(1-benzofuran-2-yl)ethanone	[7][9]
InChI Key	NVRNCBWTEDOAQA-UHFFFAOYSA-N	[7]
SMILES	<chem>C1=CC=C2C(=C1)C=C(O2)C(=O)CBr</chem>	[7]

## Synthesis and Reactivity

### Synthesis

The synthesis of **1-(1-benzofuran-2-yl)-2-bromoethan-1-one** typically involves the bromination of a precursor, 1-(1-benzofuran-2-yl)ethanone. A common and effective method for this  $\alpha$ -bromination is the use of N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl<sub>4</sub>), often with a radical initiator such as benzoyl peroxide.[4][5]

The precursor, 1-(1-benzofuran-2-yl)ethanone, can be synthesized through various methods for constructing the benzofuran ring. One classical approach involves the reaction of an o-hydroxyacetophenone with chloroacetone.[4][5] More modern methods for benzofuran synthesis involve transition-metal-catalyzed or acid-catalyzed cyclizations.[10]



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